![molecular formula C16H21N7O B5638410 (1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638410.png)
(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules that have garnered interest due to their potential in treating cognitive deficits associated with psychiatric or neurological conditions such as schizophrenia and Alzheimer's disease. Research into similar compounds, like alpha 7 nicotinic acetylcholine receptor (nAChR) agonists, has shown promise in addressing these cognitive challenges (O’Donnell et al., 2010).
Synthesis Analysis
The synthesis of related compounds typically involves complex organic reactions that target specific pharmacophores for cognitive disorder treatments. For instance, the discovery of CP-810,123, a potent and selective alpha 7 nAChR agonist, was achieved through meticulous SAR development and in vivo efficacy studies in cognition models (O’Donnell et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their activity and selectivity. Crystal structure analyses often reveal important interactions within the crystal lattice, such as π-stacking, which can influence the compound's biological activity. For example, a study on a similar diazenylbenzonitrile compound highlighted its folded conformation and weak intermolecular π ⋅s π interactions, which are significant for understanding its chemical behavior (Peori et al., 2005).
Chemical Reactions and Properties
These compounds often undergo various chemical reactions, including condensation with aliphatic primary amines to yield derivatives with different substituents, demonstrating the versatility of their chemical structure in synthesizing a wide range of molecules (Quintela et al., 1998).
Physical Properties Analysis
The physical properties, such as vaporization enthalpies and crystal structure, provide insights into the compound's stability and behavior under various conditions. The vaporization enthalpies of related heterocyclic compounds have been studied to understand their degree of self-association, which is important for their solubility and pharmacokinetic profiles (Lipkind et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules and potential for forming derivatives, are fundamental for the therapeutic application of these compounds. Studies on the synthesis and conversions of related compounds into nitrogen-containing pentacyclic compounds provide valuable insights into their reactivity and potential modifications for enhanced efficacy or selectivity (Minasyan et al., 1994).
Propriétés
IUPAC Name |
1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c24-15(4-7-22-12-17-11-20-22)23-9-13-2-3-14(23)10-21(8-13)16-18-5-1-6-19-16/h1,5-6,11-14H,2-4,7-10H2/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDMTLCBALZVME-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CCN3C=NC=N3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCN3C=NC=N3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.